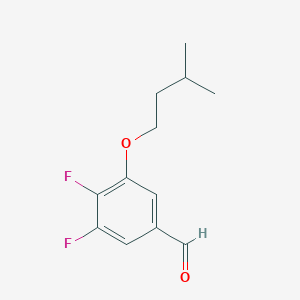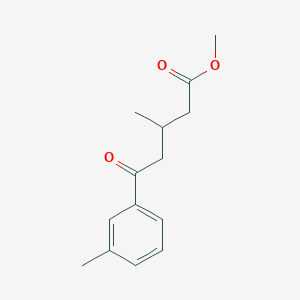
Methyl 3-fluoro-5-methylbenzoylformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-fluoro-5-methylbenzoylformate is an organic compound with the molecular formula C10H9FO3. It is a derivative of benzoylformate, where the benzene ring is substituted with a fluorine atom at the 3-position and a methyl group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Friedel-Crafts Acylation: : One common method to synthesize methyl 3-fluoro-5-methylbenzoylformate involves the Friedel-Crafts acylation of 3-fluoro-5-methylbenzene with methyl formate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate.
-
Esterification: : Another approach involves the esterification of 3-fluoro-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4). This method requires refluxing the reaction mixture to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal-organic frameworks (MOFs) can be employed to facilitate the reaction under milder conditions, reducing energy consumption and improving safety.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : Methyl 3-fluoro-5-methylbenzoylformate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction of this compound can yield alcohols or aldehydes, depending on the reducing agent used. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
-
Substitution: : The fluorine atom in the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions. This reaction often requires a catalyst or a strong base to activate the fluorine for substitution.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like NH3 or RSH in the presence of a base like NaOH or a catalyst like Pd/C.
Major Products
Oxidation: 3-fluoro-5-methylbenzoic acid, 3-fluoro-5-methylbenzaldehyde.
Reduction: 3-fluoro-5-methylbenzyl alcohol, 3-fluoro-5-methylbenzaldehyde.
Substitution: 3-amino-5-methylbenzoylformate, 3-mercapto-5-methylbenzoylformate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-fluoro-5-methylbenzoylformate has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Biology: : The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and oxidoreductases.
-
Medicine: : It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
-
Industry: : In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which methyl 3-fluoro-5-methylbenzoylformate exerts its effects depends on the specific application. In enzymatic reactions, it may act as a substrate for esterases, undergoing hydrolysis to form the corresponding acid and alcohol. In oxidation reactions, it can be converted to more reactive intermediates that participate in further chemical transformations.
Molecular Targets and Pathways
Enzymes: Esterases, oxidoreductases.
Pathways: Hydrolysis, oxidation-reduction, nucleophilic substitution.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-fluoro-5-methylbenzoylformate can be compared with other benzoylformate derivatives:
Methyl benzoylformate: Lacks the fluorine and methyl substituents, making it less reactive in certain substitution reactions.
Methyl 3-chloro-5-methylbenzoylformate: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and the types of reactions it undergoes.
Methyl 3-fluoro-4-methylbenzoylformate: The position of the methyl group is different, which can influence the compound’s steric and electronic properties.
Uniqueness
The presence of both a fluorine atom and a methyl group on the benzene ring of this compound imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Eigenschaften
IUPAC Name |
methyl 2-(3-fluoro-5-methylphenyl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-6-3-7(5-8(11)4-6)9(12)10(13)14-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLPTQCFQDFWNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-propanol](/img/structure/B7994875.png)













